molecular formula C2H5Cl B579816 Chloroethane-d5 CAS No. 19199-91-8

Chloroethane-d5

Cat. No.: B579816
CAS No.: 19199-91-8
M. Wt: 69.543
InChI Key: HRYZWHHZPQKTII-ZBJDZAJPSA-N
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Description

Chloroethane-d5, also known as ethyl chloride-d5, is a deuterated form of chloroethane. It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor. The molecular formula for this compound is CD3CD2Cl, and it has a molecular weight of 69.54 g/mol . This compound is primarily used in scientific research due to its isotopic labeling, which makes it valuable in various analytical and experimental applications.

Mechanism of Action

Target of Action

Chloroethane-d5, also known as Ethyl chloride-d5, is a chemical compound with the linear formula CD3CD2Cl . The primary targets of this compound are not explicitly mentioned in the available resources. More research is needed to identify its specific targets and their roles.

Mode of Action

It’s known that this compound is a weak alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and leading to cell death.

Biochemical Pathways

It’s known that chloroethane is metabolically oxidized via cytochrome p-450, likely producing acetaldehyde, and conjugated with glutathione (gsh) . These processes are part of the body’s natural detoxification pathways.

Pharmacokinetics

It’s known that chloroethane is eliminated from the body by pulmonary exhalation . This suggests that this compound might have similar pharmacokinetic properties.

Result of Action

It’s known that chloroethane is suspected of causing cancer (dermal, inhalation, oral) . This suggests that this compound might have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that Chloroethane is an extremely flammable gas and contains gas under pressure; it may explode if heated . It’s also harmful to aquatic life, with long-lasting effects . Therefore, the storage environment of this compound should be carefully controlled to ensure its stability and prevent any potential hazards.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroethane-d5 can be synthesized through the reaction of deuterated ethanol (CD3CD2OH) with hydrochloric acid (HCl). The reaction typically occurs under reflux conditions, where the deuterated ethanol is heated with concentrated hydrochloric acid, leading to the formation of this compound and water (H2O) as a byproduct .

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic chlorination of deuterated ethane (CD3CD3) in the presence of a suitable catalyst, such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Chloroethane-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chloroethane-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Chloroethane-d5 is unique due to its deuterium labeling, which distinguishes it from non-deuterated chloroethane. Similar compounds include:

This compound’s isotopic labeling makes it particularly valuable in research applications where tracing and quantification of specific pathways and reactions are required.

Biological Activity

Chloroethane-d5, also known as ethyl chloride-d5, is a deuterated form of chloroethane, a compound widely used in organic synthesis and as a solvent. This article focuses on the biological activity of this compound, examining its toxicological effects, potential therapeutic applications, and underlying mechanisms of action.

This compound (C2H5Cl) is characterized by the substitution of five hydrogen atoms with deuterium (D), making it useful in studies requiring isotopic labeling. The molecular structure is represented as follows:

C2H5ClC2D5Cl\text{C}_2\text{H}_5\text{Cl}\rightarrow \text{C}_2\text{D}_5\text{Cl}

This modification affects its physical properties, such as boiling point and solubility, which can influence its biological behavior.

Acute Toxicity

Research has shown that this compound exhibits acute toxicity similar to that of its non-deuterated counterpart. Inhalation studies conducted on F344/N rats and B6C3F1 mice indicated that exposure to high concentrations (up to 19,000 ppm) resulted in mild discomfort, nausea, and disorientation. Notably, chronic exposure led to significant health issues:

  • Neoplastic Effects : In long-term studies, female mice exposed to this compound developed a high incidence of uterine carcinomas (43 out of 50) compared to controls (0 out of 49) .
  • Survival Rates : Male mice showed reduced survival rates due to urinary tract infections linked to exposure .

Genetic Toxicology

This compound has been evaluated for mutagenic potential using Salmonella typhimurium strains. It demonstrated mutagenicity with and without metabolic activation in certain strains (e.g., TA1535), indicating potential risks for genetic damage .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its role as an alkylating agent. Alkylating agents are known to interact with DNA, leading to mutations and potentially cancerous changes in cells. The following mechanisms have been proposed:

  • DNA Interaction : this compound can form adducts with DNA, disrupting normal cellular processes.
  • Oxidative Stress : Exposure may induce oxidative stress responses, contributing to cellular damage and inflammation.

Case Study 1: Inhalation Exposure in Laboratory Animals

A study investigated the effects of this compound on F344/N rats over two years. Key findings included:

ParameterExposed GroupControl Group
Uterine Carcinomas43/500/49
Male Survival RateReducedNormal
Neoplastic Lesions ObservedYesNo

This study highlighted the carcinogenic potential of this compound, particularly in female rodents .

Case Study 2: Mutagenicity Testing

In genetic toxicity assays using Salmonella strains:

StrainResult with ActivationResult without Activation
TA1535PositivePositive
TA100PositiveNegative
TA98NegativeNegative

These results indicate that this compound has mutagenic properties that warrant further investigation into its safety profile .

Properties

IUPAC Name

1-chloro-1,1,2,2,2-pentadeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZWHHZPQKTII-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

69.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19199-91-8
Record name Ethane-d5, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19199-91-8
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Q & A

Q1: How does chloroethane-d5 interact with the Si(100) surface and what are the downstream effects of this interaction?

A1: this compound undergoes dissociative chemisorption on the Si(100)-2 x 1 surface. This means that the molecule breaks apart upon adsorption, with the chlorine atom and the ethyl group (C2D5) bonding directly to silicon atoms on the surface []. Upon heating, further surface transformations occur. First, hydrogen atoms are eliminated from the ethyl groups. Subsequently, both ethylene (C2D4) and hydrogen desorb from the surface [].

Q2: What is the key difference observed between this compound and iodoethane-d5 in their interactions with the Si(100) surface?

A2: While both this compound and iodoethane-d5 adsorb dissociatively on the Si(100) surface, their sticking probabilities differ significantly. Experimental results indicate that 20 times more exposure is required for this compound to reach monolayer saturation compared to iodoethane-d5 []. This difference is attributed to the relative stability of the surface-mediated molecular adsorbates formed by each molecule [].

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